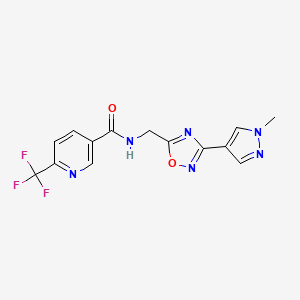
N-((3-(1-メチル-1H-ピラゾール-4-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-6-(トリフルオロメチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H11F3N6O2 and its molecular weight is 352.277. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. 脳におけるCSF-1R発現の画像化のためのPETトレーサー この化合物は、脳におけるCSF-1R発現の画像化のためのPETトレーサーとして評価されています . コロニー刺激因子-1受容体(CSF-1R)は、多形性膠芽腫の治療における薬物標的として特定されています . この化合物に基づいた6つの化合物のセットが設計され、合成され、in vitroで効力と選択性について評価されました . しかし、この化合物は血液脳関門を通過できないため、脳におけるCSF-1R発現の画像化には使用できません .
2. 腫瘍関連マクロファージとミクログリアの標的化 この化合物は、腫瘍微小環境における腫瘍関連マクロファージとミクログリアの薬理学的標的化に使用されてきました . これは、多形性膠芽腫の治療における新しい治療戦略です .
3. 効力と選択性に関するin vitro評価 この化合物は、in vitroでその効力と選択性について評価されました . この化合物について、CSF-1Rに対する最も高い親和性が発見されました(IC 50: 2.7 nM) .
放射合成
この化合物は、[11C] 5の放射合成に使用されてきました . これは、爆撃終了後40分で、炭素-11一酸化炭素アミノカルボニル化によって、2.0±0.2%の収率(合成開始時の崩壊補正)で達成されました .
in vitroオートラジオグラフィー
ラット脳切片に対する[11C] 5を用いたin vitroオートラジオグラフィーは、高い特異的結合を示しましたが、強いオフターゲット結合も示しました .
ex vivo評価
作用機序
Target of Action
The primary target of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target due to its role in the pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with CSF-1R, inhibiting its function
Biochemical Pathways
The inhibition of CSF-1R by N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide affects the signaling pathways associated with tumor-associated macrophages and microglia . This can lead to changes in the tumor microenvironment, potentially impacting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high affinity for csf-1r
Result of Action
The molecular and cellular effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action are primarily seen in the tumor microenvironment. By inhibiting CSF-1R, the compound can affect the behavior of tumor-associated macrophages and microglia . This could potentially lead to changes in tumor growth and progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide. For example, the presence of other molecules in the tumor microenvironment could potentially affect the compound’s ability to bind to CSF-1R
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole moiety : Contributes to the compound's interaction with biological targets.
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Nicotinamide segment : Implicated in various biological functions, particularly in cellular metabolism.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Modulation of Receptor Activity : The structure suggests potential interactions with metabotropic glutamate receptors (mGluRs), which play a significant role in neurological functions and disorders .
Research Findings
Recent studies have explored the biological implications of compounds with similar structures:
1. Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain oxadiazole compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations (MIC < 1 μg/mL) . This suggests that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide may also possess similar properties.
2. Neuroprotective Effects
Compounds containing pyrazole and oxadiazole rings have been investigated for neuroprotective effects. A study on related compounds indicated that they could modulate glutamate receptor activity, potentially offering protective effects against neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1: mGluR Modulators
A class of compounds that includes pyrazole derivatives has been identified as positive allosteric modulators of mGluR5. These modulators showed promise in reversing hyperlocomotion induced by amphetamines in rodent models, suggesting potential applications in treating anxiety and schizophrenia .
Case Study 2: Tuberculosis Inhibition
In vitro studies on oxadiazole derivatives demonstrated their capability to inhibit M. tuberculosis. Compounds with structural similarities to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide were found to exhibit effective growth inhibition, paving the way for further research into their therapeutic applications against tuberculosis .
Data Tables
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-23-7-9(5-20-23)12-21-11(25-22-12)6-19-13(24)8-2-3-10(18-4-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCFLIQLYCSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














